DBCO-PEG4-HyNic

Bioconjugation QC ADC characterization Molar substitution ratio

DBCO-PEG4-HyNic is a differentiated cleavable heterobifunctional linker for ADC and bioconjugation workflows requiring controlled payload release and built‑in UV quality control. Unlike non‑cleavable DBCO‑PEG4‑NHS or maleimide variants, its HyNic moiety enables reversible hydrazone bond formation—cleavable in acidic endosomal compartments (pH<5.5)—while the 354 nm chromophore (ε=29,000 M⁻¹cm⁻¹) provides real‑time DAR quantification at multiple workflow stages. The PEG4 spacer (~25.7 Å) optimally balances solubility and steric reach for PROTAC ternary complex formation and antibody‑oligonucleotide conjugation. For programs demanding both intracellular cleavability and rigorous batch‑to‑batch QC documentation, this is the preferred linker chemistry.

Molecular Formula C38H46N6O7
Molecular Weight 698.8 g/mol
Cat. No. B11930794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-HyNic
Molecular FormulaC38H46N6O7
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C
InChIInChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43)
InChIKeyRNFTZVOJVGNSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-HyNic: Cleavable Heterobifunctional Linker for Click-to-Conjugate ADC and Bioconjugation Procurement


DBCO-PEG4-HyNic is a cleavable heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a hydrazinonicotinamide (HyNic) group for aldehyde conjugation, separated by a 4-unit polyethylene glycol (PEG4) spacer . The compound has a molecular weight of 698.81 g/mol and molecular formula C38H46N6O7 [1]. The DBCO moiety enables rapid, catalyst-free covalent bond formation with azide-functionalized biomolecules under mild aqueous conditions , while the HyNic group forms stable bis-arylhydrazone bonds with aldehyde-functionalized partners in the presence of an aniline catalyst . The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes nonspecific binding and aggregation in biological systems .

Why DBCO-PEG4-HyNic Cannot Be Replaced by DBCO-NHS Ester or DBCO-Maleimide in ADC and Bioconjugation Sourcing


Substituting DBCO-PEG4-HyNic with a structurally similar DBCO-PEG4 derivative—such as DBCO-PEG4-NHS ester or DBCO-PEG4-maleimide—introduces fundamentally different conjugation chemistries, linker stability profiles, and quality control capabilities that directly impact experimental outcomes . DBCO-PEG4-NHS ester targets primary amines (lysine residues, N-termini) to form stable amide bonds , while DBCO-PEG4-maleimide targets free sulfhydryls (cysteine residues) to form thioether linkages . In contrast, the HyNic moiety in DBCO-PEG4-HyNic enables aldehyde-targeted conjugation through hydrazone bond formation, which is reversible under specific hydrolytic conditions—a cleavable property that is not available with NHS-ester or maleimide-based linkers . Furthermore, HyNic conjugation uniquely provides UV-traceable quantification at multiple stages of the workflow, a quality control advantage absent in standard amine- or thiol-reactive linkers . The PEG4 spacer length of four ethylene glycol units provides a defined molecular reach of approximately 25.7 Å ; substituting linkers with different PEG lengths (e.g., PEG2, PEG6, PEG8) alters both the conformational flexibility and hydrodynamic radius, potentially compromising ternary complex formation in applications such as PROTAC development or ADC design [1].

Quantitative Differentiation Evidence for DBCO-PEG4-HyNic vs. Comparator Linkers in Bioconjugation and ADC Development


UV-Traceable Conjugation Enables Real-Time Molar Substitution Ratio Quantification at 354 nm

The bis-arylhydrazone bond formed between HyNic and 4FB (4-formylbenzamide) functional groups produces a unique chromophore with measurable absorbance at 354 nm, having a molar extinction coefficient of 29,000 L mol⁻¹ cm⁻¹ . This UV-traceable signature enables quantification of the molar substitution ratio (MSR) of HyNic groups on modified biomolecules prior to conjugation, as well as real-time monitoring of conjugate formation [1]. In contrast, conjugates formed using DBCO-PEG4-NHS ester (amine-targeting via amide bond) or DBCO-PEG4-maleimide (thiol-targeting via thioether bond) lack this intrinsic chromophoric property and require separate colorimetric assays (e.g., bicinchoninic acid assay, Ellman's reagent) for indirect quantification, which introduce additional variability and consume precious sample material .

Bioconjugation QC ADC characterization Molar substitution ratio

HyNic Molar Substitution Ratio Quantified via 2-Sulfobenzaldehyde at 345 nm with 28,500 M⁻¹ cm⁻¹ Extinction Coefficient

The HyNic group on DBCO-PEG4-HyNic-modified biomolecules can be quantified using 2-sulfobenzaldehyde, a water-soluble aromatic aldehyde that reacts with HyNic to form a quantifiable hydrazone absorbance signature at 345 nm with a molar extinction coefficient of 28,500 L mol⁻¹ cm⁻¹ . This assay enables precise determination of the number of HyNic groups incorporated per biomolecule prior to the final conjugation step . In the SoluLINK bioconjugation workflow, HyNic MSR values typically saturate at 8–9 HyNic groups per antibody under standard labeling conditions [1]. No equivalent direct quantification method exists for DBCO loading on DBCO-PEG4-NHS-modified biomolecules; DBCO content must be inferred from indirect methods such as mass spectrometry or functional azide titration assays, which are more labor-intensive and less precise for routine quality control .

Linker loading Conjugation efficiency Quality assurance

PEG4 Linker Enhances SPAAC Reaction Rate by 31% Compared to Non-PEGylated DBCO

The presence of a PEG linker on DBCO-modified antibodies significantly enhances strain-promoted azide-alkyne cycloaddition (SPAAC) reaction rates. In a 2025 study by Pringle and Knight, DBCO-PEG5-trastuzumab exhibited second-order rate constants 31 ± 16% higher than non-PEGylated DBCO-trastuzumab across multiple buffer conditions [1]. Second-order rate constants for DBCO-PEG4-containing compounds in SPAAC reactions range from 0.96–1.18 M⁻¹ s⁻¹ in standard buffers (HEPES, MES) [2]. The PEG4 spacer improves aqueous solubility and reduces steric hindrance, increasing the effective local concentration of the DBCO moiety and facilitating faster conjugation kinetics compared to shorter or non-PEGylated linkers .

Click chemistry kinetics SPAAC optimization Conjugation efficiency

Cleavable Linker Design Enables Controlled Payload Release vs. Non-Cleavable DBCO-NHS Ester Linkers

DBCO-PEG4-HyNic is explicitly classified as a cleavable (degradable) ADC linker, containing 4 PEG units and designed for antibody-drug conjugate synthesis . The hydrazone bond formed by HyNic conjugation is stable under physiological pH but undergoes hydrolysis under mildly acidic conditions (pH < 5.5), enabling controlled payload release in the endosomal/lysosomal compartment . In contrast, DBCO-PEG4-NHS ester forms stable amide bonds with primary amines that are non-cleavable under physiological or lysosomal conditions, resulting in permanent conjugation that may limit therapeutic index optimization in ADC applications . Cleavable linkers in ADCs demonstrate plasma half-lives exceeding 7 days while enabling selective intracellular payload release, a dual property not achievable with non-cleavable alternatives [1].

ADC linker selection Payload release Cleavable vs. non-cleavable

PEG4 Spacer Provides 25.7 Å Reach with Superior Solubility vs. Hydrocarbon-Only Spacers

The PEG4 spacer arm in DBCO-PEG4-HyNic connects primary amine and sulfhydryl targets at distances up to 25.7 angstroms, as characterized for PEG4-containing crosslinkers such as PEG4-SPDP . The 4-unit polyethylene glycol spacer confers significantly greater aqueous solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers of equivalent length . This solubility enhancement is critical for maintaining biomolecule stability in aqueous buffers and reducing nonspecific hydrophobic interactions during conjugation . The end-to-end distance of 25.7 Å positions PEG4 as an optimal spacer length for bridging protein-protein interfaces in ternary complex formation (e.g., PROTAC applications), while shorter (PEG2, ~14 Å) or longer (PEG12, 54.1 Å) spacers may under-span or over-flex, respectively, reducing conjugation efficiency [1].

Linker design Spacer optimization Solubility enhancement

High-Value Application Scenarios for DBCO-PEG4-HyNic in ADC Development and Bioconjugation Workflows


Antibody-Drug Conjugate (ADC) Development Requiring Cleavable Linkers with QC Traceability

DBCO-PEG4-HyNic is specifically indicated for ADC synthesis where a cleavable linker is required for intracellular payload release . The acid-labile hydrazone bond enables controlled drug liberation in the acidic endosomal/lysosomal compartment (pH < 5.5) . The UV-traceable nature of the HyNic-4FB conjugation bond (absorbance at 354 nm, ε = 29,000 L mol⁻¹ cm⁻¹) provides built-in quality control for determining drug-to-antibody ratio (DAR) and batch-to-batch consistency . This combination of cleavability and traceability is unavailable with non-cleavable DBCO-PEG4-NHS ester linkers, making DBCO-PEG4-HyNic the preferred choice for ADC programs requiring both controlled release and rigorous QC documentation .

Oligonucleotide-Antibody Conjugation for Targeted Delivery and Diagnostics

DBCO-PEG4-HyNic serves as the core linker chemistry in antibody-oligonucleotide conjugation workflows, exemplified by the Vector Laboratories Antibody-Oligonucleotide All-in-One Conjugation Kit . The HyNic moiety reacts with S-4FB-modified oligonucleotides to form stable, UV-traceable bis-arylhydrazone bonds . The PEG4 spacer provides sufficient reach (25.7 Å) to accommodate the steric bulk of antibody-oligonucleotide conjugates while maintaining aqueous solubility and minimizing aggregation . The MSR quantification checkpoint ensures reproducible linker loading prior to final conjugation, a critical QC step for diagnostic assay development where conjugate stoichiometry directly impacts assay sensitivity and signal-to-noise ratio .

PROTAC Development Requiring Optimized PEG4 Spacer Length

The PEG4 spacer in DBCO-PEG4-HyNic provides a 25.7 Å reach that is optimal for spanning protein-protein interfaces in ternary complex formation for PROTAC applications . PEG4, along with PEG6 and PEG8, represents the empirical gold standard linker length in targeted protein degradation due to its ability to balance conformational flexibility with sufficient rigidity to enforce productive E3 ligase–target protein orientation . The PEG4 length prevents the intramolecular micelle formation observed with excessively flexible linkers while avoiding the torsional strain imposed by overly rigid spacers that can destabilize ternary complexes . The DBCO moiety enables modular, catalyst-free click conjugation to azide-functionalized E3 ligands or target protein ligands, facilitating rapid library generation for structure-activity relationship studies .

Radiolabeling and Molecular Imaging Probe Synthesis

The HyNic moiety in DBCO-PEG4-HyNic is structurally related to HYNIC (hydrazinonicotinamide), a well-established bifunctional chelator for technetium-99m and rhenium-188 radiolabeling of biomolecules for SPECT and PET imaging . DBCO-PEG4-HyNic can be used to introduce radiolabeling-capable HyNic groups onto azide-functionalized targeting vectors (e.g., antibodies, peptides) via SPAAC click chemistry . The PEG4 spacer reduces nonspecific uptake and improves pharmacokinetic properties of radiolabeled conjugates by enhancing solubility and reducing aggregation . The UV-traceable nature of the HyNic group enables precise quantification of chelator loading prior to radiolabeling, ensuring reproducible specific activity and imaging contrast .

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